(R)-benzyl 2-aminopropylcarbamate chemical structure and properties
(R)-benzyl 2-aminopropylcarbamate chemical structure and properties
The following technical guide details the structure, properties, synthesis, and applications of (R)-benzyl 2-aminopropylcarbamate , a critical chiral building block in medicinal chemistry.
Executive Summary
(R)-Benzyl 2-aminopropylcarbamate (CAS: 934634-53-4 for HCl salt) is a mono-protected vicinal diamine derivative. It serves as a versatile chiral scaffold in the synthesis of peptidomimetics, protease inhibitors, and complex pharmaceutical intermediates. By selectively protecting the primary amine of (R)-1,2-diaminopropane with a benzyloxycarbonyl (Cbz) group, this compound allows for the orthogonal functionalization of the remaining secondary amine, a strategy essential for combinatorial chemistry and lead optimization.
Chemical Identity & Structure
Nomenclature and Identification
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IUPAC Name: Benzyl N-[(2R)-2-aminopropyl]carbamate[1]
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Common Names: (R)-1-N-Cbz-propane-1,2-diamine; (R)-Cbz-1,2-diaminopropane
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CAS Number: 934634-53-4 (Hydrochloride salt); Free base implied by structure.
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Molecular Formula:
(Free Base) -
Molecular Weight: 208.26 g/mol (Free Base); 244.72 g/mol (HCl Salt)
Structural Visualization
The molecule consists of a chiral propyl backbone with a Cbz-protected primary amine at position 1 and a free primary/secondary amine at position 2. Note: The nomenclature "2-aminopropyl" implies the propyl chain is attached to the carbamate nitrogen via C1, and the amine substituent is at C2.
[2]
Physicochemical Properties[3][4][5][6]
The following data characterizes the hydrochloride salt, which is the most stable and commercially available form.
| Property | Value | Notes |
| Physical State | White to off-white solid | Hygroscopic powder |
| Melting Point | 165 – 170 °C | Varies with purity/solvate form |
| Solubility | Soluble in Water, Methanol, DMSO | Free base soluble in DCM, EtOAc |
| pKa (Amine) | ~9.5 (Estimated) | For the free amine at C2 |
| Chirality | (R)-Enantiomer | Derived from (R)-1,2-diaminopropane |
| Stability | Stable under Argon/N2 | Store at 2–8 °C, desiccated |
Synthesis Protocol: Selective Monoprotection
Achieving high selectivity for the primary amine over the secondary amine (or the sterically less hindered amine) in 1,2-diamines is challenging. The following protocol utilizes the nucleophilic difference and statistical control to favor the formation of the mono-Cbz product.
Reaction Logic
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Substrate: (R)-(-)-1,2-Diaminopropane (CAS 6852-81-9).
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Reagent: Benzyl chloroformate (Cbz-Cl).
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Selectivity Control:
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Temperature: Low temperature (-5°C to 0°C) reduces reaction rate, enhancing selectivity for the more nucleophilic/accessible primary amine.
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Stoichiometry: Slow addition of Cbz-Cl to an excess of diamine prevents over-acylation (di-Cbz formation).
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Step-by-Step Methodology
Materials:
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(R)-1,2-Diaminopropane (3.0 eq)
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Benzyl chloroformate (1.0 eq)[3]
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Dichloromethane (DCM) (Solvent)
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Triethylamine (Et3N) (1.1 eq) or aqueous NaOH for Schotten-Baumann conditions.
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Water/Brine for workup.[4]
Protocol:
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Preparation: Charge a 3-neck round-bottom flask with (R)-1,2-diaminopropane (30 mmol) and DCM (50 mL). Cool the solution to -5 °C using an ice/salt bath.
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Addition: Dissolve Benzyl chloroformate (10 mmol) in DCM (10 mL). Add this solution dropwise to the diamine mixture over 60 minutes via an addition funnel. vigorous stirring is essential to prevent local high concentrations.
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Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature over 1 hour. Monitor by TLC (MeOH/DCM 1:9, Ninhydrin stain).
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Workup (Removal of Excess Diamine):
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Dilute with DCM (50 mL).
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Wash with water (3 x 30 mL). The excess diamine is highly water-soluble and will be removed.
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Critical Step: The mono-protected amine can be amphiphilic. If yield is low, back-extract the aqueous layer with DCM.
-
-
Salt Formation (Optional but Recommended):
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Dry the organic layer over
and filter. -
Add 4M HCl in Dioxane (1.1 eq) dropwise to precipitate the hydrochloride salt.
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Filter the white solid, wash with diethyl ether, and dry under vacuum.
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Applications in Drug Development[3][9][10][11]
Chiral Building Block
This compound provides a "masked" diamine motif. The Cbz group is stable to acidic and basic conditions (within reason) but can be removed via catalytic hydrogenation (
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React the free amine (C2) with carboxylic acids, sulfonyl chlorides, or isocyanates.
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Deprotect the Cbz group (C1) later to reveal the primary amine for cyclization or further coupling.
Relevance to Pharmaceutical Intermediates
While specific APIs utilizing this exact intermediate are often proprietary, it is structurally analogous to precursors for:
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Tamsulosin (Flomax): Utilizes a chiral aminopropyl backbone.
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Protease Inhibitors: Vicinal diamines are key transition-state mimics in HIV and HCV protease inhibitors.
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Kinase Inhibitors: The diamine scaffold serves as a hinge-binding motif.
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8 °C.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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AiFChem. (2025).[1] Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride Product Data. Retrieved from
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Organic Chemistry Portal. (2025). Protective Groups: Cbz-Protected Amino Groups. Retrieved from
-
BenchChem. (2025).[4][5][6] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from
-
PubChem. (2025). Benzyl N-(2-aminoethyl)carbamate (Related Compound Data). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: (R)-(2-Amino-propyl)-carbamic acid benzyl ester hydrochloride. Retrieved from
Sources
- 1. 934634-53-4 | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride - AiFChem [aifchem.com]
- 2. 18807-71-1|Benzyl N-(2-aminoethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
